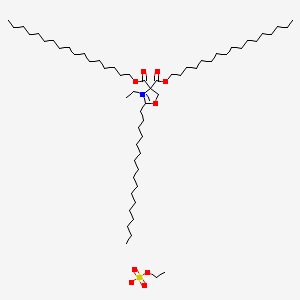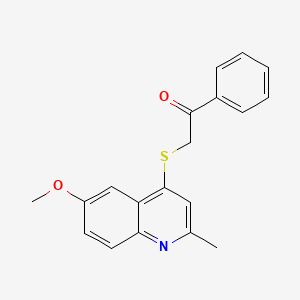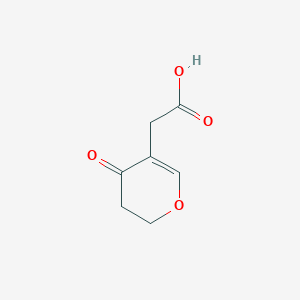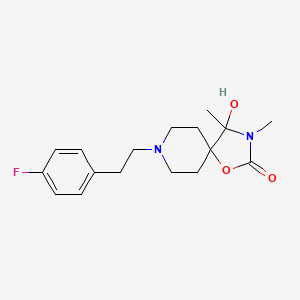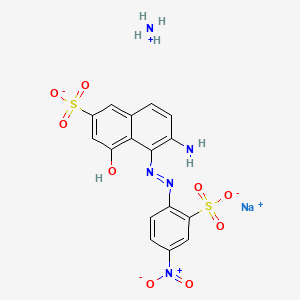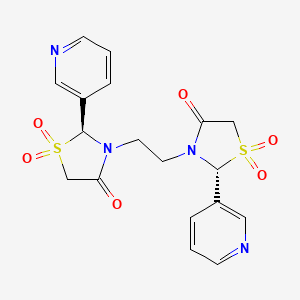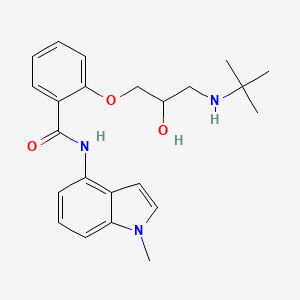
2(3H)-Benzoxazolone, 3-methyl-6-(2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzoxazolone, 3-methyl-6-(2-phenylethyl)- is a heterocyclic organic compound that belongs to the benzoxazolone family. This compound is characterized by a benzoxazolone core structure with a methyl group at the 3-position and a phenylethyl group at the 6-position. Benzoxazolones are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 3-methyl-6-(2-phenylethyl)- typically involves the cyclization of appropriate precursors under specific conditions One common method includes the reaction of 2-aminophenol with a suitable carboxylic acid derivative, followed by cyclization to form the benzoxazolone ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and alkylation processes. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzoxazolone, 3-methyl-6-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzoxazolone ring or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2(3H)-Benzoxazolone, 3-methyl-6-(2-phenylethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolone, 3-methyl-6-(2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Benzoxazolone: The parent compound without the methyl and phenylethyl groups.
3-Methyl-2(3H)-Benzoxazolone: A derivative with only the methyl group.
6-(2-Phenylethyl)-2(3H)-Benzoxazolone: A derivative with only the phenylethyl group.
Uniqueness
2(3H)-Benzoxazolone, 3-methyl-6-(2-phenylethyl)- is unique due to the presence of both the methyl and phenylethyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential for specific applications compared to its simpler analogs.
This detailed article provides a comprehensive overview of 2(3H)-Benzoxazolone, 3-methyl-6-(2-phenylethyl)-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
93771-23-4 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
3-methyl-6-(2-phenylethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H15NO2/c1-17-14-10-9-13(11-15(14)19-16(17)18)8-7-12-5-3-2-4-6-12/h2-6,9-11H,7-8H2,1H3 |
InChI Key |
BGFVGUOWMSOQCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CCC3=CC=CC=C3)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


